molecular formula C20H18N2 B14618490 Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- CAS No. 57041-52-8

Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)-

Cat. No.: B14618490
CAS No.: 57041-52-8
M. Wt: 286.4 g/mol
InChI Key: HRFREJJYMLQHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- (CAS: 51129-32-9) is an acridine-derived compound with the molecular formula C20H20N4. Its structure features a dihydroacridine core substituted with a methyl group at the 10-position and a benzenamine group at the 4-position of the acridine ring. This compound is of interest in medicinal chemistry due to acridine derivatives' known roles as DNA intercalators, topoisomerase inhibitors, and antimicrobial agents .

Properties

CAS No.

57041-52-8

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

4-(10-methyl-9H-acridin-9-yl)aniline

InChI

InChI=1S/C20H18N2/c1-22-18-8-4-2-6-16(18)20(14-10-12-15(21)13-11-14)17-7-3-5-9-19(17)22/h2-13,20H,21H2,1H3

InChI Key

HRFREJJYMLQHQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the acridine moiety followed by the introduction of the benzenamine group. Common synthetic routes include:

    Acridine Synthesis: The acridine core can be synthesized through cyclization reactions involving anthranilic acid and glycerol in the presence of a catalyst.

    Amine Introduction: The benzenamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated acridine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the acridine moiety to its dihydro form, altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include substituted acridine derivatives, quinones, and various functionalized amines.

Scientific Research Applications

Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- exerts its effects involves:

    Molecular Targets: The compound interacts with DNA, proteins, and enzymes, altering their function and activity.

    Pathways Involved: It can induce apoptosis in cancer cells by intercalating with DNA and disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Comparison

The target compound is compared to structurally related acridine derivatives (Table 1).

Compound Name / ID Key Substituents Molecular Formula Unique Features
Target Compound (51129-32-9) 4-Benzenamine, 9-hydrazino, 10-methyl C20H20N4 Hydrazine group at position 9; methyl at position 10
4-(9-Chloro-10-phenyl-9-acridinyl)-N,N-diethylaniline 9-Chloro, 10-phenyl, 4-N,N-diethylaniline C27H24ClN2 Chlorine and phenyl groups on acridine; diethylaniline substituent
(2-Methoxyacridin-9-yl)-(4-methylbenzyl)-amine (26) 2-Methoxy, 4-methylbenzylamine C22H21N2O Methoxy and methylbenzyl groups; lower synthetic yield (12%)
N1,N7-bis-(9-acridinyl)-N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine (11) Bis-acridine, 4-methoxybenzyl, bis-aminopropyl C41H42N6O Dimeric acridine structure; enhanced coupling efficiency with methoxyacridine
10-Benzyl-9-(4-ethoxyphenyl)-hexahydro-acridine-dione Benzyl, 4-ethoxyphenyl, hexahydro-dione C30H31NO4 Dihydropyridine unit; applications in dyes and pharmaceuticals

Key Observations :

  • The target compound’s hydrazine group is unique among the compared derivatives, which typically feature halogens (e.g., Cl), alkoxy (e.g., methoxy), or alkyl groups. This group may enhance hydrogen-bonding interactions in biological systems.
  • Substituents like chlorine () and methoxy () influence electronic properties and steric hindrance, affecting binding to biological targets like DNA or enzymes.
Physicochemical Properties
  • Molecular Weight : The target compound (MW: ~316.4 g/mol) is lighter than the diethylaniline-substituted derivative (MW: 422.9 g/mol, ) but heavier than simpler methoxyacridines (e.g., compound 26: MW: 329.4 g/mol) .
  • Solubility : Hydrazine groups typically increase polarity and water solubility compared to halogenated or alkylated derivatives. For example, the chloro-phenyl derivative () is likely more lipophilic.
  • Stability : Dihydroacridine cores (as in the target compound) are generally more stable than fully aromatic acridines due to reduced planarity, minimizing aggregation in biological systems .

Biological Activity

Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)-, also known by its chemical formula C19H16N2, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Research indicates that Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties. The compound is being explored for its therapeutic potential in drug development and other medical applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

Microbial Strain MIC (µM)
Bacillus subtilis4.69 - 22.90
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

This data suggests that Benzenamine derivatives could be promising candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of Benzenamine, particularly its derivatives, has been a focus of several studies. The compound has shown cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values :
    • MDA-MB-231: 2.437.84μM2.43-7.84\,\mu M
    • HepG2: 4.9814.65μM4.98-14.65\,\mu M

These results indicate that certain derivatives of Benzenamine can effectively inhibit cancer cell proliferation and may induce apoptosis in these cells .

The mechanisms through which Benzenamine exerts its biological effects involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It could interact with cellular receptors that modulate growth signals.

These interactions can lead to significant changes in cellular processes, promoting either cell death in cancerous cells or inhibiting microbial growth.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of Benzenamine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives of Benzenamine and evaluated their cytotoxicity using the MTT assay on different cancer cell lines.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the chemical structure significantly influence the biological activity of the compound. For example, substituents at specific positions on the acridine core have been shown to enhance anticancer activity .
  • In Vivo Studies : Further investigations are required to assess the in vivo efficacy and safety profiles of these compounds.

Q & A

Q. What synthetic methodologies are most effective for producing Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)-, and how can reaction yields be optimized?

Answer: The synthesis of acridinyl-benzenamine derivatives typically involves multi-step reactions, including cyclization, alkylation, and substitution. For example, hexahydro-acridine-dione derivatives (e.g., ) are synthesized via condensation of aromatic aldehydes with cyclic ketones under acidic conditions, followed by selective alkylation. Key factors influencing yields include:

  • Catalyst choice : Acidic catalysts (e.g., acetic acid) improve cyclization efficiency .
  • Temperature control : Reactions conducted at 80–100°C minimize side-product formation.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures enhances purity .
    For the target compound, introducing the methyl group at the 10-position of the acridine ring may require reductive alkylation using methyl iodide and a reducing agent like NaBH₄.

Q. Which spectroscopic techniques are essential for characterizing Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)-, and what critical data points should be prioritized?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm). Splitting patterns confirm substitution positions .
    • ¹³C NMR : Identify carbonyl carbons (δ 180–200 ppm) and quaternary carbons in the acridine ring .
  • IR Spectroscopy :
    • Look for N-H stretches (3200–3400 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data between X-ray crystallography and NMR spectroscopy be resolved when analyzing the molecular conformation of this compound?

Answer: Discrepancies often arise due to dynamic effects (e.g., tautomerism or solvent interactions). Methodological approaches include:

  • Temperature-dependent NMR : Conduct experiments at varying temperatures (e.g., 25°C to −40°C) to identify conformational flexibility .
  • Crystallographic refinement : Compare X-ray data (e.g., ) with DFT-optimized structures to assess packing effects .
  • Solvent modeling : Use molecular dynamics simulations to predict solvent-induced conformational changes .

Q. What computational strategies are recommended to predict the electronic properties and reactivity of the acridinyl-benzenamine system?

Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, which correlate with photophysical activity .
    • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Time-Dependent DFT (TD-DFT) :
    • Predict UV-Vis absorption spectra by simulating electronic transitions .

Q. What mechanistic insights explain the compound’s role in photoinduced electron-transfer reactions, and how can this be experimentally validated?

Answer: The acridinyl moiety acts as an electron acceptor due to its planar, conjugated structure. Experimental validation involves:

  • Transient absorption spectroscopy : Monitor charge-separated states in the nanosecond-microsecond range .
  • Cyclic voltammetry : Measure reduction potentials to map electron-transfer pathways .
  • Quenching studies : Introduce electron donors (e.g., triethylamine) and track fluorescence quenching kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.